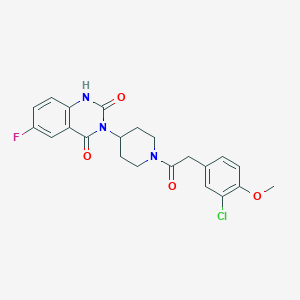

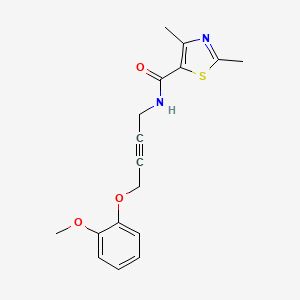

3-(1-(2-(3-chloro-4-methoxyphenyl)acetyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1-(2-(3-chloro-4-methoxyphenyl)acetyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H21ClFN3O4 and its molecular weight is 445.88. The purity is usually 95%.

BenchChem offers high-quality 3-(1-(2-(3-chloro-4-methoxyphenyl)acetyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(2-(3-chloro-4-methoxyphenyl)acetyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Properties

This compound has garnered interest due to its potential as an anticancer agent. Researchers have investigated its effects on various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung fibroblasts (WI-38). Notably, it exhibits strong activity against HepG2 cells and moderate activity against MCF-7 cells. Further studies are needed to elucidate its precise mechanisms of action and potential clinical applications .

Antioxidant Activity

The compound has demonstrated significant antioxidant activity, particularly when tested against ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals. Its radical-scavenging properties make it a promising candidate for further investigation in the field of oxidative stress-related diseases .

Hydrogen Bonding Interactions

Through molecular docking studies, researchers found that the compound interacts with specific amino acids (Arg184 and Lys179) via hydrogen bonding. This stable binding within the active site pocket suggests potential therapeutic relevance. The calculated binding score further supports its promise as a drug candidate .

Novel Heterocyclic Synthesis

The compound serves as a key precursor for novel heterocyclic compounds. Its synthesis involves coupling 2-aminobenzimidazole with malononitrile, leading to the formation of the target compound. Subsequent reactions with various secondary amines yield diverse acrylonitrile derivatives. These novel structures offer opportunities for drug development and exploration .

Bioactivity Screening

Researchers have evaluated the biological activity of the synthesized compounds. Notably, compound 14 (derived from this precursor) exhibited superior ABTS activity compared to other derivatives. Further studies are needed to explore its potential as an antioxidant or anticancer agent .

Cytotoxicity and Cell Line Specificity

The compound’s cytotoxic effects were assessed across different cell lines. It displayed strong activity against HepG2 cells, moderate activity against MCF-7 cells, and resistance against VERO cells. These findings highlight its cell line specificity and warrant further investigation .

Propriétés

IUPAC Name |

3-[1-[2-(3-chloro-4-methoxyphenyl)acetyl]piperidin-4-yl]-6-fluoro-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClFN3O4/c1-31-19-5-2-13(10-17(19)23)11-20(28)26-8-6-15(7-9-26)27-21(29)16-12-14(24)3-4-18(16)25-22(27)30/h2-5,10,12,15H,6-9,11H2,1H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYCBBKMOLOITFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)N3C(=O)C4=C(C=CC(=C4)F)NC3=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClFN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(2-(3-chloro-4-methoxyphenyl)acetyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2682321.png)

![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B2682325.png)

![5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2682328.png)

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2682334.png)

![[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2682337.png)

![2-(4-Methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2682343.png)